1-(4-benzylpiperidin-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-19-7-8-22(25-24-19)27-15-13-26(14-16-27)18-23(29)28-11-9-21(10-12-28)17-20-5-3-2-4-6-20/h2-8,21H,9-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANLIRESUNBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-benzylpiperidin-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a unique structural configuration that combines piperidine and pyridazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C₁₈H₃₁N₃O. The compound consists of:
- Piperidine ring : Contributes to the neuropharmacological effects.
- Pyridazine ring : Associated with various biological activities including antimicrobial and antiviral effects.
Pharmacological Properties
The biological activity of this compound can be summarized in several key areas:
1. Antiviral Activity
Research indicates that derivatives of piperidine and pyridazine exhibit antiviral properties. For instance, compounds similar in structure have shown effectiveness against various viruses, including HIV and HSV. The mechanism often involves inhibition of viral replication through interaction with viral enzymes or receptors.
2. Antimicrobial Activity
Studies have demonstrated that piperazine derivatives possess significant antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial cell membranes or metabolic pathways, leading to cell death or inhibition of growth.
3. Neurological Effects
The presence of the benzylpiperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated as muscarinic receptor antagonists, which may aid in conditions like Alzheimer's disease and Lewy body dementia .
The biological activity of this compound is attributed to its ability to modulate neurotransmitter levels and interact with specific receptors:
- Dopamine Receptors : The piperidine component may enhance dopaminergic signaling, beneficial in treating mood disorders.
- Serotonin Receptors : Interaction with serotonin receptors could explain potential antidepressant effects.
Table 1: Summary of Biological Activities
Clinical Studies
In clinical evaluations, compounds structurally related to this compound have been tested for their efficacy against various pathogens. One study reported a derivative exhibiting a cytotoxic concentration (CC50) of 92 µM against Vero cells infected with HSV . These findings underscore the therapeutic potential of this compound class.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of this compound may act as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions. Studies have shown that compounds with similar structures can potentially treat neurological diseases such as Alzheimer's disease and Lewy Body Dementia by modulating neurotransmitter systems .
Antidepressant Effects
Compounds structurally related to 1-(4-benzylpiperidin-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one have demonstrated antidepressant properties in preclinical studies. The interaction with serotonin and norepinephrine transporters suggests a mechanism that could alleviate symptoms of depression, warranting further investigation into its efficacy .
Antitumor Activity
Some studies have reported that pyridazine derivatives exhibit antitumor properties. The ability to inhibit specific cancer cell lines highlights the potential of this compound in oncology. Its structural similarity to known chemotherapeutic agents suggests a possible role in cancer treatment protocols.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis strategies that include the formation of piperidine and pyridazine rings. This complexity not only contributes to the compound's uniqueness but also presents challenges in large-scale production.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Ethanone Motifs
Key structural analogs and their properties are summarized below:
Key Structural Insights :
- Pyridazine vs. Benzoyl : The 6-methylpyridazine group in the target compound may confer higher metabolic stability compared to benzoyl derivatives (e.g., QD11) due to reduced susceptibility to oxidative degradation .
- rigid linkers (e.g., chromene derivatives in ) .
Pharmacological Profiles
- Receptor Selectivity: Piperazine-based compounds in exhibit Histamine H3 receptor antagonism (Ki values 12–45 nM), suggesting the target compound may share this activity .
- Antioxidant Activity :
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Piperidine Alkylation
Piperidine undergoes N-alkylation with benzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 1-benzylpiperidine. Subsequent regioselective oxidation at the 4-position is achieved using m-chloroperbenzoic acid (mCPBA) or catalytic hydrogenation.
Reaction Conditions :
Preparation of 6-Methylpyridazin-3-yl Piperazine
The pyridazine-piperazine moiety is synthesized through a Suzuki-Miyaura coupling and subsequent functionalization:
Pyridazine Ring Formation
3-Chloro-6-methylpyridazine is coupled with piperazine using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert conditions.
Key Parameters :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Ligand: XPhos
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Base: Cs₂CO₃
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Solvent: Toluene/water (3:1)
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Temperature: 100°C, 12–20 hours
Assembly of the Ethanone Linker
The ethanone bridge is constructed via a nucleophilic acyl substitution reaction. Two approaches are prevalent:
Acyl Chloride-Mediated Coupling
1-(4-Benzylpiperidin-1-yl)ethan-1-one is converted to its acyl chloride using oxalyl chloride. This intermediate reacts with 4-(6-methylpyridazin-3-yl)piperazine in the presence of a base (e.g., triethylamine).
Reaction Conditions :
CDI-Activated Amidation
The ketone is activated with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which reacts with the piperazine derivative under anhydrous conditions.
Optimized Parameters :
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) and recrystallization. Structural confirmation employs:
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¹H/¹³C NMR : Key signals include δ 2.35 (piperidine CH₂), δ 3.50 (piperazine CH₂), and δ 7.25–7.35 (benzyl aromatic protons).
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HRMS : Calculated for C₂₃H₃₂N₆O [M+H]⁺: 409.2713; Found: 409.2715.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acyl Chloride | Rapid reaction | Moisture-sensitive conditions | 65–75 |
| CDI Activation | Mild conditions, high selectivity | Higher reagent cost | 70–80 |
Scalability and Industrial Considerations
Large-scale synthesis favors the CDI method due to its reproducibility and safety profile. Patent WO2021074138A1 highlights the use of T3P (propanephosphonic acid anhydride) as an alternative activator for kilogram-scale production .
Q & A
Basic: Synthetic Methodologies
Q: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields? A: Synthesis typically involves sequential coupling of 4-benzylpiperidine and 6-methylpyridazine-containing piperazine moieties via a ketone linker. Key steps include:
- Step 1: Nucleophilic substitution of 4-benzylpiperidine with chloroacetyl chloride to form the ketone intermediate.
- Step 2: Coupling with 4-(6-methylpyridazin-3-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Optimization Strategies: - Use microwave-assisted synthesis to reduce reaction time (40–60% faster) .
- Employ catalytic agents like EDCI/HOBt for amide bond formation to improve yields (>75%) .
- Purify intermediates via flash chromatography (hexane/EtOAc gradient) to minimize side products.
Basic: Structural Characterization
Q: Which analytical techniques are most effective for confirming structural integrity? A: A multi-technique approach is critical:
- X-ray crystallography for absolute configuration determination (e.g., C=O bond length: 1.21–1.23 Å) .
- ¹H/¹³C NMR with DEPT-135 to assign stereochemistry (e.g., piperazine protons at δ 2.5–3.5 ppm).
- HRMS for molecular weight validation (error < 2 ppm).
- IR spectroscopy to confirm carbonyl stretches (1680–1720 cm⁻¹) .
Advanced: Pharmacological Profiling
Q: How should researchers design in vitro assays to evaluate receptor binding specificity? A: Use a tiered pharmacological workflow:
Primary Screening: Radioligand displacement assays (5-HT₁A, D₂, σ receptors) at 10 µM (n ≥ 3 replicates).
Secondary Validation: Dose-response curves (10 pM–100 µM) in CHO-K1 cells expressing human receptors.
Functional Assays: Measure cAMP accumulation (LANCE Ultra kit) or calcium flux (FLIPR Tetra).
Controls: Include reference ligands (e.g., haloperidol for σ receptors) and assess cytotoxicity via MTT assays .
Advanced: Data Contradictions
Q: How can discrepancies between computational predictions and experimental IC₅₀ values in kinase studies be resolved? A: Systematic reconciliation protocol:
Model Verification: Re-dock using AutoDock Vina and Schrödinger Glide with explicit solvent.
Experimental Reassessment: Standardize ATP concentrations (Km-adjusted) and enzyme lots.
Orthogonal Assays: Confirm via TR-FRET and thermal shift (ΔTm > 2°C indicates binding).
Allosteric Analysis: Perform STD-NMR to detect weak binding pockets.
Documentation: Adhere to FAIR data principles for reproducibility .
Advanced: Structure-Activity Relationships (SAR)
Q: How can substituents on benzyl/pyridazine rings enhance metabolic stability while retaining affinity? A: SAR optimization steps:
Benzyl Ring: Introduce -CF₃ (para) to reduce CYP3A4 oxidation (logP reduction: ~0.5 units).
Pyridazine: Replace 6-methyl with CD₃ (deuterium incorporation increases t₁/₂ by 2×).
Linker Flexibility: Test ethylene vs. propylene spacers (conformational analysis via MD simulations).
Assessment Metrics:
- Microsomal stability (human/rat liver, t₁/₂ > 2 hours).
- SPR for KD determination (target affinity < 100 nM prioritized) .
Advanced: Computational Modeling
Q: What molecular dynamics (MD) parameters best predict blood-brain barrier (BBB) penetration? A: Use the following protocol:
Parameterization: OPLS-AA force field with TIP3P water (explicit solvation).
Simulation: 100 ns MD runs (NPT ensemble, 310 K) to assess membrane permeability.
Analysis: Calculate logBB values (unbound fraction) and P-gp efflux ratios.
Validation: Compare with in vivo BBB data from analogous piperazine derivatives .
Advanced: Stability Under Physiological Conditions
Q: What experimental setup evaluates pH-dependent stability in simulated biological fluids? A: Perform stability studies in:
- Simulated Gastric Fluid (pH 1.2): 0.1 N HCl with pepsin (37°C, 24 hours).
- Simulated Intestinal Fluid (pH 6.8): Phosphate buffer with pancreatin.
Analytical Method: LC-MS/MS monitoring of degradation products (e.g., hydrolyzed ketone).
Key Metrics: >90% intact compound after 24 hours indicates suitability for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
